molecular formula C23H23F2NO4 B2920113 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-difluoroazepan-4-yl]acetic acid CAS No. 2260936-31-8

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-difluoroazepan-4-yl]acetic acid

Cat. No. B2920113
CAS RN: 2260936-31-8
M. Wt: 415.437
InChI Key: IFPYGKVUKNETJL-UHFFFAOYSA-N
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Description

“2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-difluoroazepan-4-yl]acetic acid” is a chemical compound with the CAS Number: 2260936-31-8 . It has a molecular weight of 415.44 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C23H23F2NO4/c24-23(25)10-12-26(11-9-15(23)13-21(27)28)22(29)30-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-14H2,(H,27,28) . This code provides a detailed description of the molecule’s structure, including its atomic connectivity and stereochemistry.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 415.44 . It is a solid at room temperature and is typically stored in a powder form .

Scientific Research Applications

Protection of Hydroxy-Groups in Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a key component of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-difluoroazepan-4-yl]acetic acid, is used to protect hydroxy-groups during synthesis. It can be removed conveniently while keeping other base-labile protecting groups intact, making it valuable in complex synthetic processes (Gioeli & Chattopadhyaya, 1982).

Fluorographic Detection in Biochemical Studies

This compound plays a role in fluorographic procedures for detecting radioactivity in polyacrylamide gels. Its efficiency in radioactivity detection, combined with technical advantages like no need for pre-fixing proteins, makes it a valuable tool in biochemical research (Skinner & Griswold, 1983).

Solid Phase Peptide Synthesis

9-Fluorenylmethoxycarbonyl (Fmoc) amino acids, integral to this compound, are extensively used in solid phase peptide synthesis. The advances in this methodology, such as the introduction of various solid supports and understanding of solvation conditions, have led to significant syntheses in bioorganic chemistry (Fields & Noble, 2009).

Deprotection in Peptide Synthesis

In Fmoc-based solid-phase peptide synthesis, tetrafluoroboric acid in trifluoroacetic acid is used to cleave various protecting groups, including the Fmoc group. This method has been successfully applied to synthesize complex peptides, demonstrating its importance in peptide chemistry (Akaji et al., 1990).

Synthesis of Protected Peptide Segments

The compound is used in solid-phase peptide synthesis for producing fully protected peptide acids, necessary for segment condensation studies. This application highlights its role in the efficient synthesis of peptide segments (Albericio & Bárány, 1991).

Electrosynthesis of Polyfluorene Derivatives

This compound is instrumental in the electrosynthesis of new soluble polyfluorene derivatives. These derivatives show potential as blue-light emitters, indicating applications in materials science and photonics (Nie et al., 2009).

Multi-Step Synthesis of N-Alkylhydroxamic Acids

N-Fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines, derived from this compound, are used for multi-step synthesis of diverse N-substituted hydroxamic acids. This showcases its versatility in complex organic syntheses (Mellor & Chan, 1997).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-5,5-difluoroazepan-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F2NO4/c24-23(25)10-12-26(11-9-15(23)13-21(27)28)22(29)30-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-14H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFPYGKVUKNETJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC(C1CC(=O)O)(F)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-difluoroazepan-4-yl]acetic acid

CAS RN

2260936-31-8
Record name 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,5-difluoroazepan-4-yl)acetic acid
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